molecular formula C11H16N2O4S B2810046 2-({[(Tert-butoxy)carbonyl]amino}methyl)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 232281-00-4

2-({[(Tert-butoxy)carbonyl]amino}methyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No. B2810046
M. Wt: 272.32
InChI Key: KHJZJGDAXWBEKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The chemical reactions involving “2-({[(Tert-butoxy)carbonyl]amino}methyl)-4-methyl-1,3-thiazole-5-carboxylic acid” are not well-documented. More research is needed to understand the reactivity of this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-({[(Tert-butoxy)carbonyl]amino}methyl)-4-methyl-1,3-thiazole-5-carboxylic acid” include its molecular weight, which is 272.33 . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

The compound has been synthesized through various chemical reactions, showcasing its structural complexity and the formation of specific molecular arrangements. For instance, the synthesis of methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate involves the reaction of methyl 2-aminothiazole-5-carboxylate and di-tert-butyl carbonate, demonstrating the planarity of the thiazole ring and the presence of weak intramolecular hydrogen bonds forming twisted six-membered rings (An et al., 2010).

Development of Heterocyclic γ-Amino Acids

Research into heterocyclic γ-amino acids, which mimic the secondary structures of proteins such as helices and β-sheets, highlights the compound's role in the synthesis of orthogonally protected ATCs (4-Amino(methyl)-1,3-thiazole-5-carboxylic acids). This synthesis provides a flexible method for introducing a variety of lateral chains on the γ-carbon atom or the thiazole core, offering a short and versatile chemical route to these compounds (Mathieu et al., 2015).

Utility in Peptide Modification and Novel Compound Synthesis

The compound's utility extends to peptide modification and the synthesis of novel compounds, illustrating its versatility in organic synthesis. For example, the synthesis of 2-(1-tert-Butoxycarbonylamino-2-methyl-butyl)-thiazole-4-carboxylic acid methyl ester, a chiral unit containing thiazole, showcases its application in creating cyclic depsipeptides with potential cytotoxicity against certain cells (Wang et al., 2013). Additionally, the compound has been utilized in the C-alkylation of peptides containing aminomalonate and (amino)(cyano)acetate residues, demonstrating its role in peptide-backbone modification and highlighting the synthesis of peptides containing the alkylated aminomalonic acid (Matt & Seebach, 1998).

properties

IUPAC Name

4-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-6-8(9(14)15)18-7(13-6)5-12-10(16)17-11(2,3)4/h5H2,1-4H3,(H,12,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJZJGDAXWBEKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CNC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[(Tert-butoxy)carbonyl]amino}methyl)-4-methyl-1,3-thiazole-5-carboxylic acid

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